2-Bromo-3,4,5-trifluoro-benzotrifluoride
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Overview
Description
2-Bromo-3,4,5-trifluoro-benzotrifluoride is an organic compound with the molecular formula C7H2BrF6. It is a halogenated benzotrifluoride derivative, characterized by the presence of bromine and three fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5-trifluoro-benzotrifluoride typically involves the bromination of 3,4,5-trifluorobenzotrifluoride. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-trifluoro-benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding trifluoromethylbenzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are usually performed in solvents like toluene or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzotrifluorides depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds with trifluoromethyl groups.
Reduction Reactions: The primary product is 3,4,5-trifluorobenzotrifluoride.
Scientific Research Applications
2-Bromo-3,4,5-trifluoro-benzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5-trifluoro-benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms on the benzene ring.
3-Bromobenzotrifluoride: Another isomer with the bromine atom in a different position.
2-Bromo-4-fluorobenzotrifluoride: Contains one fluorine atom and a bromine atom on the benzene ring.
Uniqueness
2-Bromo-3,4,5-trifluoro-benzotrifluoride is unique due to the presence of three fluorine atoms and one bromine atom on the benzene ring. This specific arrangement imparts distinct electronic properties, making it highly reactive and suitable for various chemical transformations. Its unique structure also enhances its binding affinity to molecular targets, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6/c8-4-2(7(12,13)14)1-3(9)5(10)6(4)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRPJUUNTSDISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088942-34-9 |
Source
|
Record name | 2-Bromo-3,4,5-trifluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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